Cas no 203259-29-4 (1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)-)
203259-29-4 structure
Product Name:1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)-
Numero CAS:203259-29-4
MF:C34H59NO15
MW:721.829972505569
CID:285107
PubChem ID:85270794
Update Time:2024-03-01
1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- IsofumonisinB1
- 1,2,3-Propanetricarboxylicacid,(1S,2R)-1,1'-[1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-m
- 1,2,3-Propanetricarboxylicacid,(1S,2R)-1,1'-[1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2S,2'S)- (9CI)
- 1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)-
- Isofumonisin B1
-
- Inchi: 1S/C34H59NO15/c1-5-6-10-20(3)32(50-30(43)18-23(34(47)48)16-28(40)41)26(49-29(42)17-22(33(45)46)15-27(38)39)14-19(2)13-24(36)11-8-7-9-12-25(37)31(44)21(4)35/h19-26,31-32,36-37,44H,5-18,35H2,1-4H3,(H,38,39)(H,40,41)(H,45,46)(H,47,48)
- Chiave InChI: IYHQYIAATKLXJR-UHFFFAOYSA-N
- Sorrisi: O(C(CC(C(=O)O)CC(=O)O)=O)C(CC(C)CC(CCCCCC(C(C(C)N)O)O)O)C(C(C)CCCC)OC(CC(C(=O)O)CC(=O)O)=O
Proprietà calcolate
- Massa esatta: 721.38847018g/mol
- Massa monoisotopica: 721.38847018g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 50
- Conta legami ruotabili: 31
- Complessità: 1070
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 289Ų
1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)- Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
203259-29-4 (1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso